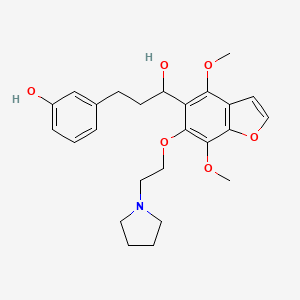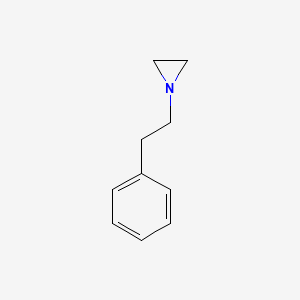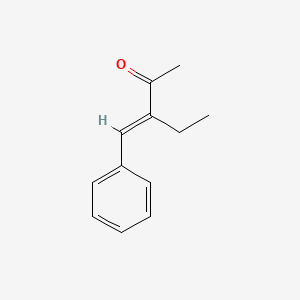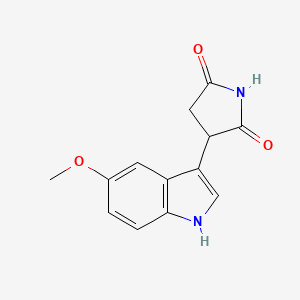
5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Substitution reactions: Introduction of the 4-chloro-3-methyl-phenyl and 4-methyl-benzyl groups can be done through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Corresponding alcohols or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: Used in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.
Medicine
Drug Development: Potential use in developing new pharmaceuticals due to their biological activity.
Anti-inflammatory: Some pyrazole derivatives have anti-inflammatory properties.
Industry
Agriculture: Used in the development of agrochemicals.
Dyes and Pigments: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Chloro-3-methylphenylhydrazine: Used in the synthesis of various pyrazole derivatives.
Uniqueness
5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.
Properties
CAS No. |
192702-06-0 |
|---|---|
Molecular Formula |
C20H19ClN2O2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
methyl 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-13-4-6-15(7-5-13)12-23-19(11-18(22-23)20(24)25-3)16-8-9-17(21)14(2)10-16/h4-11H,12H2,1-3H3 |
InChI Key |
OQWXYOMLSDASLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


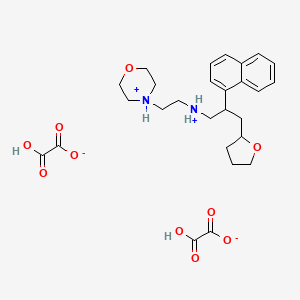
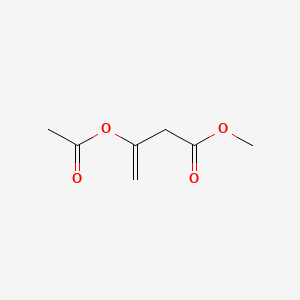
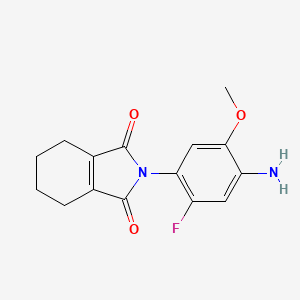
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
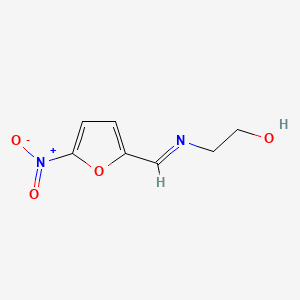
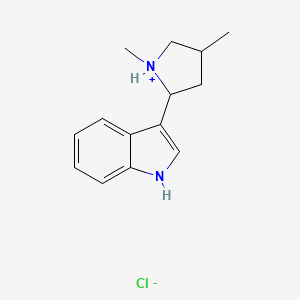
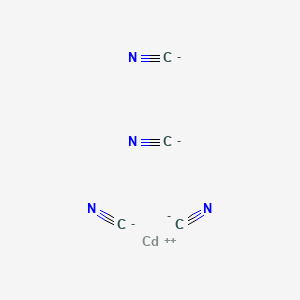
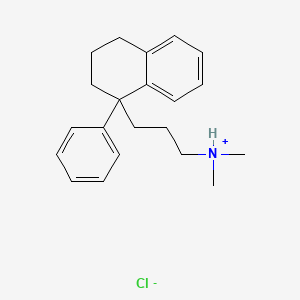
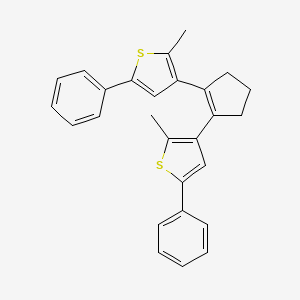
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
